molecular formula C17H22ClNO4 B1469908 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 2197423-34-8

1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1469908
CAS RN: 2197423-34-8
M. Wt: 339.8 g/mol
InChI Key: WGOZBWNNXCXPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid, also known as Boc-Cl-Pyr-OH, is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. Boc-Cl-Pyr-OH is a versatile reagent that can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and other heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. Boc-Cl-Pyr-OH is a highly reactive compound and is prone to hydrolysis, making it difficult to handle in the laboratory.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of peptides, such as peptide hormones, and as an intermediate in the synthesis of pharmaceuticals and other heterocyclic compounds. 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has also been used in the synthesis of nucleosides, such as adenosine, guanosine, and uridine, and in the synthesis of other small molecules, such as antibiotics, antifungals, and antivirals. In addition, 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH has been used in the synthesis of polymers, such as polyamides and polyesters, and in the synthesis of polypeptides, such as insulin.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is not fully understood. However, it is thought to act as an electrophile, reacting with nucleophiles, such as amines, to form new covalent bonds. This reaction is known as a nucleophilic acyl substitution reaction and is the basis for the synthesis of peptides, nucleosides, and other heterocyclic compounds. 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is also thought to act as a catalyst in the hydrolysis of tert-butyl carbamate to form 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH are not well understood. It is known that it can act as an electrophile and can react with nucleophiles to form new covalent bonds. However, the exact mechanisms by which it affects biochemical and physiological processes are not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH in laboratory experiments is its versatility. It can be used for the synthesis of a wide range of compounds, including peptides, nucleosides, and other heterocyclic compounds. It is also relatively easy to handle in the laboratory and can be stored at room temperature.
The main limitation of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH is its reactivity. It is prone to hydrolysis and can react with other compounds in the laboratory, which can lead to unwanted side reactions. It is also sensitive to light and moisture, so it must be stored in a dark, dry place.

Future Directions

Future research on 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH could focus on further exploring its biochemical and physiological effects. It could also focus on developing new methods for synthesizing 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH and other related compounds, as well as exploring its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, research could focus on developing new methods for controlling and optimizing the reactivity of 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH in the laboratory, as well as exploring its potential for use in drug delivery systems. Finally, research could focus on exploring the potential for using 1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acidH as an intermediate in the synthesis of other compounds, such as polymers and polypeptides.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-12(14(19)15(20)21)10-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOZBWNNXCXPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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